Globalagliatin

Description

Significance of Glucokinase as a Glucose Sensor in Metabolic Regulation

Glucokinase, also referred to as hexokinase IV, is an enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first step in glucose metabolism. wikipedia.orgnih.gov It is primarily expressed in cells that play a pivotal role in glucose homeostasis, such as pancreatic β-cells and liver hepatocytes. wikipedia.orgnih.govdiabetesjournals.org

A key feature that distinguishes glucokinase from other hexokinases is its lower affinity for glucose, with a half-saturation concentration (S₀.₅) of approximately 8 mM, which falls within the physiological range of blood glucose fluctuations (4–10 mM). wikipedia.org This kinetic property allows glucokinase to function as a "glucose sensor," modulating its activity in direct response to changes in glucose concentration. wikipedia.orgnih.gov

In the β-cells of the pancreas, glucokinase is the rate-limiting enzyme for glucose metabolism. diabetesjournals.org As blood glucose levels rise, the increased activity of glucokinase leads to higher ATP production, which in turn triggers the secretion of insulin (B600854). tandfonline.com In liver cells, glucokinase facilitates the uptake and conversion of glucose into glycogen (B147801) for storage and regulates the liver's production of glucose, thereby playing a crucial role in postprandial glucose clearance. nih.govnih.gov The enzyme's activity in the liver is also regulated by the glucokinase regulatory protein (GKRP). nih.govmdpi.com Mutations in the gene encoding glucokinase can lead to either hyperglycemia or hypoglycemia, underscoring its central role in metabolic control. wikipedia.org

Overview of Glucokinase Activation as a Therapeutic Strategy in Diabetes Mellitus

In Type 2 Diabetes, the glucose-sensing mechanism can be impaired, leading to insufficient insulin secretion from pancreatic β-cells and excessive glucose production by the liver. rsc.orgnih.gov Glucokinase activators (GKAs) are a class of therapeutic agents designed to directly target this defect. tandfonline.com By binding to an allosteric site on the glucokinase enzyme, these small molecules increase the enzyme's affinity for glucose and/or its maximal catalytic rate (Vmax). oup.comresearchgate.net

The therapeutic rationale for using GKAs like LY2608204 is based on their dual mechanism of action:

In the Pancreas: By enhancing the sensitivity of β-cells to glucose, GKAs can restore or improve glucose-stimulated insulin secretion (GSIS). rsc.orgresearchgate.net

In the Liver: GKAs promote hepatic glucose uptake, stimulate glycogen synthesis, and suppress gluconeogenesis (the production of glucose). nih.govrsc.org

This combined action on both the pancreas and liver offers a comprehensive approach to lowering blood glucose levels. nih.gov LY2608204 (Globalagliatin) is an example of a dual GKA that targets both of these key organs. medchemexpress.comnih.gov The activation of glucokinase is seen as a way to restore normal glucose homeostasis, making it a significant area of research for new diabetes therapies. nih.govnih.gov

Historical Context of Glucokinase Activator Development

The journey of glucokinase research began decades ago, with its identification as a key enzyme in hepatic glucose metabolism in the 1960s. nih.govresearchgate.net Its discovery in pancreatic islets later in that decade laid the foundation for understanding its role as a glucose sensor. nih.gov However, its potential as a drug target for diabetes was not fully realized until much later.

The concept of pharmacologically activating glucokinase gained significant momentum in the early 2000s. In 2003, a seminal report on the discovery of small-molecule GKAs that could bind to an allosteric site on the enzyme sparked widespread interest within the pharmaceutical industry. rsc.orgnih.govscienceopen.com This breakthrough led to the initiation of numerous drug discovery programs aimed at developing potent and selective GKAs.

Over the past two decades, a variety of GKAs have been developed and evaluated in preclinical and clinical studies. tandfonline.commdpi.com These compounds have demonstrated the ability to effectively lower blood glucose in animal models and in human trials. nih.govrsc.org LY2608204 is one such compound that progressed to clinical investigation. medkoo.comnih.govtandfonline.com While some early candidates were discontinued (B1498344), the development of next-generation GKAs continues, with a focus on optimizing their therapeutic profile. mdpi.compreprints.org

Research Findings on Glucokinase Activators

The development of glucokinase activators has been a focus of extensive research, leading to a variety of compounds being investigated for their therapeutic potential.

Table 1: Selected Glucokinase Activators and their Properties

| Compound Name | Alternative Name(s) | EC₅₀ / AC₅₀ | Development Status Notes |

|---|---|---|---|

| LY2608204 | This compound, SY-004 | 42 nM | Phase 2 clinical trials have been completed. medchemexpress.comnih.govnih.gov |

| Dorzagliatin (B607184) | HMS5552 | Not specified | Has successfully completed Phase III trials. tandfonline.compreprints.org |

| Piragliatin (B1677958) | RO4389620 | Not specified | Development was discontinued. tandfonline.comrsc.org |

| MK-0941 | - | 65-240 nM | Development was not pursued further due to its safety profile. tandfonline.commedchemexpress.com |

| AZD-1656 | - | Not specified | Program was terminated due to unsatisfactory results. tandfonline.com |

| TTP399 | Cadisegliatin | Not specified | A hepato-selective GKA that has shown positive results in clinical trials. tandfonline.compreprints.orgmedchemexpress.com |

| BMS-820132 | - | 29 nM | An orally active and partial glucokinase activator. medchemexpress.com |

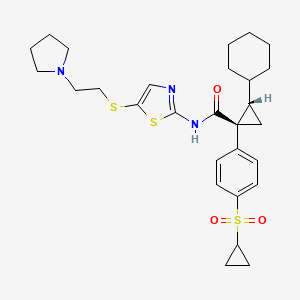

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37N3O3S3/c32-26(30-27-29-19-25(36-27)35-17-16-31-14-4-5-15-31)28(18-24(28)20-6-2-1-3-7-20)21-8-10-22(11-9-21)37(33,34)23-12-13-23/h8-11,19-20,23-24H,1-7,12-18H2,(H,29,30,32)/t24-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIVJLHCZUTGSD-CUBQBAPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CC2(C3=CC=C(C=C3)S(=O)(=O)C4CC4)C(=O)NC5=NC=C(S5)SCCN6CCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H]2C[C@@]2(C3=CC=C(C=C3)S(=O)(=O)C4CC4)C(=O)NC5=NC=C(S5)SCCN6CCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N3O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234703-40-2 | |

| Record name | LY-2608204 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234703402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2608204 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12284 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLOBALAGLIATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A0L003HEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of Ly2608204

Target Identification and Specificity: Glucokinase Activation

LY2608204 functions as an activator of glucokinase. Glucokinase is distinct from other hexokinases due to its lower substrate binding affinity for glucose, positive substrate cooperativity, and lack of product inhibition, properties that enable it to function effectively as a glucose sensor, particularly at higher glucose concentrations rsc.orgmedchemexpress.com. LY2608204 has been reported to activate glucokinase with an EC50 of 42 nM at 10 mM glucose medchemexpress.comglpbio.com. Glucokinase activators like LY2608204 bind to an allosteric site on the enzyme, distinct from the glucose binding site, stabilizing a conformation that favors glucose phosphorylation rsc.orgnih.govsci-hub.se.

Pancreatic Beta-Cell Glucokinase Activation by LY2608204

In pancreatic beta-cells, glucokinase acts as the primary glucose sensor, regulating the rate-limiting step of glucose phosphorylation that is essential for glucose-stimulated insulin (B600854) secretion (GSIS) frontiersin.orgnih.govingentaconnect.com. Activation of beta-cell glucokinase by compounds such as LY2608204 is intended to enhance the sensitivity of these cells to glucose, leading to increased insulin release in a glucose-dependent manner rsc.orgnih.govsci-hub.se. LY2608204 has been shown to stimulate glucose metabolism in rat insulinoma INS1-E cells with an EC50 of 579 nM medchemexpress.commedchemexpress.com. This suggests a direct effect on beta-cell function by promoting glucose metabolism, which subsequently influences insulin secretion pathways nih.govingentaconnect.com.

Hepatic Glucokinase Activation by LY2608204

Glucokinase in hepatocytes plays a crucial role in hepatic glucose uptake, glycogen (B147801) synthesis, and the regulation of hepatic glucose production frontiersin.orgrsc.orgsci-hub.se. In the liver, GK activity is particularly important in the postprandial state when glucose levels are elevated rsc.orgsci-hub.se. LY2608204 targets both pancreatic beta-cells and hepatocytes, classifying it as a dual activator medchemexpress.comnih.gov. Activation of hepatic glucokinase by LY2608204 is expected to promote the uptake and utilization of glucose by the liver, contributing to the reduction of elevated blood glucose levels rsc.orgsci-hub.se.

Interaction of LY2608204 with Glucokinase Regulatory Protein (GKRP)

Hepatic glucokinase activity is regulated by glucokinase regulatory protein (GKRP) rsc.orgingentaconnect.comuniprot.org. GKRP binds to glucokinase in the presence of low glucose concentrations, sequestering the enzyme in the nucleus and rendering it inactive rsc.orgnih.govingentaconnect.comuniprot.org. As glucose levels rise, GKRP dissociates from GK, allowing GK to translocate to the cytoplasm and become active rsc.orgnih.govingentaconnect.com. Glucokinase activators can influence this interaction. Some GKAs, including those that target the liver, can promote the dissociation of the GK-GKRP complex, thereby increasing the pool of active cytoplasmic GK medchemexpress.comnih.govingentaconnect.com. While specific detailed data on the direct interaction between LY2608204 and GKRP in published search results are limited, as a dual activator targeting hepatocytes, it is plausible that LY2608204's mechanism in the liver involves influencing the GK-GKRP dynamic to some extent, facilitating GK activation and glucose metabolism nih.govsci-hub.seingentaconnect.com.

Mechanisms of Action at the Cellular Level

The cellular mechanisms by which LY2608204 exerts its effects are primarily mediated through the enhanced activity of glucokinase in its target tissues.

Modulation of Glucose-Stimulated Insulin Secretion (GSIS) by LY2608204

In pancreatic beta-cells, glucokinase activation by LY2608204 leads to increased glucose phosphorylation and subsequent metabolic events nih.govingentaconnect.com. This includes increased ATP production, which results in the closure of ATP-dependent potassium channels, depolarization of the beta-cell membrane, influx of calcium ions, and ultimately, the exocytosis of insulin granules nih.govingentaconnect.com. By lowering the glucose threshold required for insulin secretion or increasing the magnitude of insulin release at given glucose concentrations, LY2608204 enhances GSIS rsc.orgsci-hub.se.

Regulation of Hepatic Glucose Production and Uptake by LY2608204

In the liver, activation of glucokinase by LY2608204 promotes the uptake of glucose from the bloodstream and its conversion to glucose-6-phosphate frontiersin.orgrsc.orgsci-hub.se. Glucose-6-phosphate can then be channeled into glycogen synthesis or glycolysis rsc.orgsci-hub.se. By increasing hepatic glucose uptake and utilization, LY2608204 helps to reduce the amount of glucose released into the circulation, thereby lowering hepatic glucose output rsc.orgsci-hub.se. This dual action on both insulin secretion and hepatic glucose handling contributes to improved glucose homeostasis nih.govsci-hub.se.

Data Table: In Vitro Activity of LY2608204

| Target/Cell Type | Assay Condition | EC50 (nM) |

| Human Glucokinase (recombinant) | 10 mM Glucose | 42 |

| Rat Insulinoma INS1-E cells | Glucose Metabolism | 579 |

Note: EC50 values represent the half maximal effective concentration. medchemexpress.commedchemexpress.comglpbio.com

Influence of LY2608204 on Glucose Metabolism Pathways in Insulinoma Cell Lines

Research has investigated the effects of LY2608204 on glucose metabolism in insulinoma cell lines, which are utilized as models for pancreatic beta-cells nih.govnih.govphcogrev.com. Studies using rat insulinoma INS1-E cells have shown that LY2608204 stimulates glucose metabolism in these cells medchemexpress.comselleckchem.comglpbio.comtargetmol.com. The compound exhibits an EC50 of 579 nM for stimulating glucose metabolism in INS1-E cells medchemexpress.comselleckchem.comglpbio.comtargetmol.com.

The mechanism by which LY2608204 influences glucose metabolism in insulinoma cells is directly linked to its action as a glucokinase activator. By increasing GK activity within these cells, LY2608204 promotes the uptake and phosphorylation of glucose. This enhanced metabolic flux through the glycolytic pathway can lead to increased ATP production, a key signal for glucose-stimulated insulin secretion in beta-cells nih.gov.

Detailed research findings indicate a concentration-dependent effect of LY2608204 on glucose metabolism in insulinoma cells. For instance, in INS-r3-GK27 cells, which are INS-1 derived cells engineered to overexpress glucokinase, increasing doses of a glucokinase inducer (doxycycline in that specific study, demonstrating the principle of enhanced GK activity) caused a stepwise increase in glucose metabolism at various glucose concentrations nih.gov. While this specific example uses doxycycline, it illustrates the principle that increased glucokinase activity, as induced by LY2608204, directly impacts glucose utilization in insulinoma-derived cells nih.gov.

The stimulation of glucose metabolism by LY2608204 in insulinoma cell lines highlights its potential to augment the glucose-sensing and insulin-secretory functions of pancreatic beta-cells. This is particularly relevant in the context of conditions where beta-cell glucose metabolism is impaired.

Data from in vitro studies on insulinoma cells provide insights into the cellular-level effects of LY2608204. The EC50 values observed in these cell lines demonstrate the concentration range at which the compound is effective in stimulating glucose metabolism.

| Cell Line | Effect on Glucose Metabolism | EC50 |

| INS1-E (Rat) | Stimulation | 579 nM medchemexpress.comselleckchem.comglpbio.comtargetmol.com |

This data indicates that LY2608204 is active in promoting glucose metabolism in a relevant insulinoma cell model.

| Target | Activity | EC50 |

| Glucokinase | Activation | 42 nM medchemexpress.commedkoo.comselleckchem.comglpbio.com |

This table illustrates the primary molecular target of LY2608204 and its potency in activating the enzyme.

The influence of LY2608204 on glucose metabolism pathways in insulinoma cell lines underscores its mechanism of action as a glucokinase activator, leading to enhanced glucose utilization in cells that mimic pancreatic beta-cells.

Preclinical Efficacy and Pharmacological Activity of Ly2608204

In Vitro Potency and Selectivity Studies of LY2608204

In vitro studies have demonstrated that LY2608204 functions as an activator of glucokinase. It has been reported to activate GK with an EC50 value of 42 nM medchemexpress.commedkoo.comhoelzel-biotech.comselleckchem.com. This activation occurs in a concentration-dependent manner, particularly at lower glucose concentrations selleckchem.com. Beyond its effect on glucokinase, LY2608204 has also been shown to stimulate glucose metabolism in rat insulinoma INS1-E cells, with an EC50 of 579 nM medchemexpress.comselleckchem.com. LY2608204 is considered a selective glucokinase activator selleckchem.com.

Table 1: In Vitro Potency of LY2608204

| Target | Assay | EC50 (nM) |

| Glucokinase (GK) | Activation | 42 |

| INS1-E cells | Stimulation of glucose metabolism | 579 |

In Vivo Glucose-Lowering Effects of LY2608204 in Animal Models of Diabetes

Studies in animal models of diabetes have investigated the in vivo glucose-lowering effects of LY2608204. In an oral glucose tolerance test (OGTT) conducted in rats, LY2608204 decreased plasma glucose levels in a dose-dependent manner rsc.org. This effect was observed in both fasted and postprandial states medkoo.comrsc.org. A maximal reduction in glucose AUC of 42% was observed at a dose of 30 mg/kg in rats selleckchem.com. Interpolation of data indicated that a 20% decrease in glucose AUC corresponded to an average plasma concentration of 99 ng/mL (179 nM) and a dose of 6.9 mg/kg selleckchem.com. Glucokinase activators, in general, have been shown to effectively lower blood glucose in various diabetic animal models ingentaconnect.comrsc.org.

Table 2: In Vivo Glucose-Lowering Effects in Rats

| Model | Administration Route | Effect on Plasma Glucose | Key Finding |

| Rat OGTT | Oral | Dose-dependent decrease | Reduced both fasted and postprandial glucose. rsc.org |

| Wistar rats (OGTT) | Oral | Dose-dependent decrease | 42% decrease in glucose AUC at 30 mg/kg. selleckchem.com |

Impact of LY2608204 on Pancreatic Beta-Cell Function in Preclinical Models

Glucokinase plays a critical role in pancreatic beta-cells as a glucose sensor, establishing the threshold for glucose-stimulated insulin (B600854) secretion (GSIS) ingentaconnect.comresearchgate.netrsc.org. Activation of glucokinase is anticipated to enhance GSIS rsc.org. While specific detailed findings for LY2608204's direct impact on beta-cell function beyond stimulating glucose metabolism in INS1-E cells are not extensively detailed in the provided snippets, the mechanism of action as a glucokinase activator suggests a potential to influence beta-cell activity medchemexpress.comselleckchem.com. Some preclinical studies with glucokinase activators have shown promising beta-cell protective and preservative effects researchgate.net. GKAs can enhance GSIS and may inhibit pancreatic beta-cell apoptosis induced by chronic high glucose ingentaconnect.com.

Liver-Specific Effects and Hepatic Glucose Dynamics of LY2608204

Glucokinase is also a key enzyme in hepatocytes, where it facilitates glucose uptake and promotes glycogen (B147801) synthesis ingentaconnect.comidrblab.netresearchgate.net. It acts as a "glucose gate-keeper" in the liver, influencing hepatic glucose uptake and glycogen storage researchgate.net. Activation of hepatic glucokinase is expected to up-regulate hepatic glucose utilization and down-regulate hepatic glucose output rsc.org. In the liver, GK activity is regulated by glucokinase regulatory protein (GKRP), forming an inactive complex at low glucose concentrations ingentaconnect.comresearchgate.net. LY2608204 is reported to target both pancreatic beta-cells and hepatocytes medchemexpress.com. Designing liver-selective glucokinase activators is a strategy explored to potentially reduce the risk of hypoglycemia rsc.org. While detailed data on LY2608204's specific impact on hepatic glucose dynamics is limited in the provided context, its role as a GK activator implies an influence on these processes medchemexpress.comresearchgate.netrsc.org.

Systemic Distribution and Blood-Brain Barrier Permeability of LY2608204

Information regarding the systemic distribution of LY2608204 is not explicitly provided in detail in the search results. However, its oral activity in animal models suggests systemic absorption medchemexpress.commedkoo.com. Concerning blood-brain barrier (BBB) permeability, LY2608204 has been shown to have limited penetration rsc.org. In rats, the in vivo BBB permeability resulted in a mean brain/plasma ratio of 0.17 five minutes post-dose selleckchem.com. The mean total brain level was reported as 0.539 nmol/g selleckchem.com. Limited BBB penetration can be a desirable property for drugs targeting peripheral metabolic organs like the pancreas and liver, potentially minimizing central nervous system-related effects rsc.org.

Table 3: Blood-Brain Barrier Permeability of LY2608204 in Rats

| Tissue | Time Point | Mean Concentration | Brain/Plasma Ratio |

| Brain | 5 minutes post-dose | 0.539 nmol/g | 0.17 |

Clinical Development and Efficacy Profile of Ly2608204

Phase I Clinical Investigations of LY2608204

Phase I clinical trials are typically the initial step in evaluating a new drug in humans, primarily focusing on safety, tolerability, pharmacokinetics (how the body processes the drug), and pharmacodynamics (the drug's effects on the body) tracercro.comclinicaltrial.beuc.edu. While efficacy is not the primary endpoint in Phase I, these studies can provide early insights into a drug's potential therapeutic effects and guide further development tracercro.comclinicaltrial.be.

Evaluation of LY2608204 in Healthy Subjects

Studies involving healthy volunteers are crucial in Phase I to understand how the body reacts to the drug in the absence of confounding factors from a disease state clinicaltrial.be. These studies help establish a baseline for understanding the drug's pharmacokinetics and pharmacodynamics and determine a safe dosage range clinicaltrial.beuc.edu. One study involving healthy Chinese volunteers explored the influence of a high-fat meal on the pharmacokinetics of oral Globalagliatin (LY2608204), providing data on its absorption under different conditions medchemexpress.com. Another Phase 1 trial involving healthy volunteers was sponsored by Eli Lilly and Company medchemexpress.com.

Assessment of LY2608204 in Patients with Type 2 Diabetes Mellitus

Phase I trials for diabetes treatments can also be conducted in patients with type 2 diabetes to assess the drug's initial effects in the target population tracercro.comclinicaltrial.be. A 28-day Phase I clinical trial investigated LY2608204 in 20 patients with type 2 diabetes, demonstrating its effectiveness in reducing blood glucose levels in these subjects ingentaconnect.com. A randomized, Phase Ib, 28-day ascending dose study evaluated the safety, pharmacokinetics, and pharmacodynamics of this compound in Chinese patients with type 2 diabetes mellitus medchemexpress.comresearchgate.net. Another Phase 1 study of LY2608204 in patients with type 2 diabetes was completed, sponsored by Eli Lilly and Company medpath.com.

Pharmacodynamic Assessment of LY2608204 in Early-Phase Trials

Pharmacodynamic assessments in early-phase trials aim to understand the biological effects of the drug on the body clinicaltrial.beuc.edu. For LY2608204, a glucokinase activator, pharmacodynamic endpoints focus on its impact on glucose metabolism. Early phase trials, including the Phase Ib study in Chinese patients with type 2 diabetes, assessed the pharmacodynamics of this compound medchemexpress.comresearchgate.net. Glucokinase activation is known to influence glucose homeostasis, including glucose-dependent insulin (B600854) secretion and hepatic glucose production nih.govingentaconnect.com. An open-label Phase 1 clinical trial observed that glucose homeostasis in patients with type 2 diabetes was regulated not only by GK activation in the pancreas and liver but also through the improvement of GLP-1 release nih.gov. Preclinical studies indicated that LY2608204 stimulates glucose metabolism in rat insulinoma cells medchemexpress.com.

Phase II Clinical Trials of LY2608204

Phase II clinical trials are designed to evaluate the efficacy of a drug for a specific condition in a larger group of patients, as well as to continue assessing safety tracercro.com. For LY2608204 in type 2 diabetes, Phase II studies have explored its use as both a monotherapy and in combination with existing antidiabetic agents nih.gov.

Monotherapy Studies of LY2608204 in Type 2 Diabetes Mellitus

Monotherapy studies assess the efficacy of LY2608204 when used alone to manage blood glucose levels in patients with type 2 diabetes. One 12-week, randomized, double-blind, active-controlled Phase 2 study evaluated LY2608204 as monotherapy in patients with type 2 diabetes nih.gov. While specific efficacy data from this monotherapy arm were not detailed in the provided snippets, Phase II trials in general aim to demonstrate effectiveness in reducing glycemic parameters like HbA1c tracercro.comuc.edu.

Combination Therapy Studies of LY2608204 with Standard Antidiabetic Agents

Combination therapy studies investigate the efficacy of LY2608204 when administered alongside other commonly used antidiabetic medications, such as metformin (B114582). The 12-week Phase 2 study mentioned previously also included an arm evaluating LY2608204 in combination with metformin in patients with type 2 diabetes nih.gov. Combining drugs with different mechanisms of action is a common strategy in diabetes management to achieve better glycemic control e-enm.org. While detailed efficacy results for the combination arm of this specific LY2608204 trial were not available in the provided information, combination therapies in type 2 diabetes have generally shown greater reductions in HbA1c compared to monotherapy in other studies e-enm.org.

Glycemic Control Outcomes with LY2608204 (HbA1c, Fasting Plasma Glucose, Postprandial Glucose)

Clinical trials have assessed the impact of LY2608204 on key markers of glycemic control in patients with type 2 diabetes. A 28-day phase I clinical trial involving 20 patients with type 2 diabetes indicated that LY2608204 was effective in reducing blood glucose levels. ingentaconnect.com

Further investigations, including a 12-week phase 2 randomized, double-blind, active-controlled study, evaluated LY2608204 as monotherapy or in combination with metformin in patients with type 2 diabetes. nih.gov While specific detailed data on HbA1c, Fasting Plasma Glucose (FPG), and Postprandial Glucose (PPG) changes from these trials are not extensively detailed in the provided snippets for LY2608204 specifically, the mechanism of action as a glucokinase activator suggests an intended effect on these parameters. ingentaconnect.com Glucokinase activation is known to play a role in balancing postprandial blood glucose and promoting hepatic glycogen (B147801) synthesis, which would influence FPG and PPG. ingentaconnect.com HbA1c, reflecting long-term glucose exposure, is a primary outcome measure in trials for type 2 diabetes treatments, including those for glucokinase activators. ingentaconnect.comnih.govoatext.com

Based on the available information, LY2608204, as a glucokinase activator, is expected to exert its glucose-lowering effects through mechanisms that impact both fasting and postprandial glucose levels, ultimately contributing to a reduction in HbA1c. ingentaconnect.comnih.gov

Beta-Cell Function Parameters in Clinical Settings with LY2608204

Assessment of beta-cell function is a critical component in evaluating the efficacy of diabetes treatments, particularly those targeting insulin secretion pathways like glucokinase activators. ingentaconnect.come-dmj.org The Homeostatic Model Assessment of Beta-Cell Function (HOMA-B) is a commonly used index to estimate beta-cell function based on fasting glucose and insulin levels. e-dmj.orgnih.govscirp.orgnih.gov

Glucokinase activators like LY2608204 are designed to stimulate insulin secretion from pancreatic beta cells by increasing glucose metabolism within these cells, leading to a cascade of events that promote insulin release. ingentaconnect.com While specific HOMA-B or direct insulin secretion data for LY2608204 from the provided search results are limited, the mechanism of action strongly supports an intended improvement in beta-cell function. ingentaconnect.com

Studies on other glucokinase activators have shown effects on insulin secretion parameters. The evaluation of LY2608204 in clinical trials would therefore likely include assessments of beta-cell function to understand the extent of its effect on insulin secretion capacity. ingentaconnect.come-dmj.org

Investigations of LY2608204 in Post-Transplant Diabetes Mellitus (PTDM)

Post-transplant diabetes mellitus (PTDM) is a significant complication following solid organ transplantation, including kidney transplantation, impacting patient and graft outcomes. nih.govmdpi.comnih.govscite.airesearchgate.net Given the need for effective glucose management strategies in this population, novel hypoglycemic agents, including glucokinase activators, are being explored. nih.govnih.gov

LY2608204 has been identified as one of the hypoglycemic drugs still in clinical trials being considered for new opportunities in managing PTDM after kidney transplantation. nih.govnih.gov This suggests that investigations into the potential use of LY2608204 in the specific context of PTDM are underway or have been considered. The rationale for exploring LY2608204 in PTDM likely stems from its mechanism of action as a glucokinase activator, which could offer a different approach to glycemic control compared to conventional therapies used in transplant recipients. ingentaconnect.com

The challenges in managing PTDM highlight the need for individualized therapeutic plans and further research into the effects of new antidiabetic treatments like LY2608204 in this vulnerable population. nih.govnih.gov

Data Tables

Due to the limited availability of specific numerical data for LY2608204 on glycemic control and beta-cell function in the provided search snippets, a detailed data table cannot be generated with precise values for LY2608204. The search results indicate that LY2608204 was effective in reducing blood glucose in a phase I trial ingentaconnect.com and was evaluated in phase II trials for its efficacy nih.gov, but specific quantitative changes in HbA1c, FPG, PPG, or HOMA-B were not provided.

However, based on the mechanism of action of glucokinase activators and the parameters typically measured in clinical trials for diabetes treatments, a conceptual representation of the expected outcomes can be inferred:

| Parameter | Expected Change with LY2608204 Treatment |

| HbA1c | Decrease |

| Fasting Plasma Glucose | Decrease |

| Postprandial Glucose | Decrease |

| Beta-Cell Function (HOMA-B) | Improvement |

This table represents the anticipated direction of change based on the known effects of glucokinase activators, including LY2608204's classification as such. ebi.ac.ukebi.ac.ukingentaconnect.com

Comparative Analysis and Therapeutic Positioning of Ly2608204

Differentiation of LY2608204 from Other Glucokinase Activators (e.g., Dorzagliatin (B607184), Piragliatin (B1677958), MK-0941)

Glucokinase activators represent a class of drugs designed to enhance the activity of glucokinase (GK), an enzyme crucial for glucose homeostasis by acting as a glucose sensor in pancreatic beta cells and regulating hepatic glucose uptake and glycogen (B147801) synthesis. sci-hub.se GKAs can be broadly categorized into dual activators, which target GK in both the pancreas and liver, and hepatoselective activators, which primarily target hepatic GK. nih.govingentaconnect.com LY2608204 is characterized as a dual GKA, targeting both pancreatic beta-cells and hepatocytes. nih.gov

Other GKAs like dorzagliatin are also described as dual activators, enhancing glucose-stimulated insulin (B600854) secretion (GSIS) and inhibiting hepatic glucose production. ingentaconnect.compatsnap.com Piragliatin and MK-0941 are also identified as full glucokinase activators. biopharma.news However, comparative mechanistic studies highlight differences. For instance, a comparison between dorzagliatin and the previously failed GKA MK-0941 revealed distinct binding characteristics to the GK enzyme. MK-0941 binds to a pocket accessible in both open and closed conformations of GK and interacts strongly with a specific tyrosine residue (Y214), which is associated with clinically severe activating mutations. This interaction creates a high energy barrier for the conformational change from the open to the closed state of GK. figshare.comnih.gov In contrast, dorzagliatin preferentially binds to the closed form of GK, interacting primarily with an arginine residue (R63), and facilitates a low energy barrier for the open-to-close transition. figshare.comnih.gov Functionally, dorzagliatin has shown dose- and glucose-dependent improvement in GSIS, whereas MK-0941 induced maximal insulin secretion even at low doses and glucose concentrations. figshare.comnih.gov

While specific detailed comparative data on the binding and functional characteristics of LY2608204 against piragliatin and MK-0941 in the same studies are limited in the provided information, the classification of LY2608204 as a dual activator nih.gov positions it alongside dorzagliatin in terms of target organs, differentiating it from potential hepatoselective GKAs that aim to avoid increased insulin secretion and thus reduce hypoglycemia risk. ingentaconnect.comnih.gov

Comparative Pharmacodynamics and Clinical Efficacy of LY2608204 with Other Antidiabetic Drug Classes (e.g., DPP-4 Inhibitors, SGLT-2 Inhibitors, Metformin)

LY2608204's mechanism of activating glucokinase offers a distinct approach compared to established antidiabetic drug classes. Metformin (B114582), a biguanide, primarily acts by reducing hepatic glucose production and improving insulin sensitivity. probes-drugs.orgnih.gov DPP-4 inhibitors like sitagliptin (B1680988) work by preventing the breakdown of incretin (B1656795) hormones (GLP-1 and GIP), thereby increasing insulin secretion and suppressing glucagon (B607659) release in a glucose-dependent manner. wikipedia.orgebi.ac.uknih.gov SGLT-2 inhibitors such as dapagliflozin (B1669812) lower blood glucose by inhibiting the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion. cenmed.comguidetopharmacology.orguni.lu

As a GKA, LY2608204 directly influences glucose metabolism by enhancing glucose phosphorylation. sci-hub.se Early clinical studies with LY2608204 demonstrated an antihyperglycemic effect in patients with T2DM. nih.govingentaconnect.com For instance, a 28-day phase 1 study showed that LY2608204 was effective in reducing blood glucose levels. ingentaconnect.com A phase 2 study evaluating various doses of SY-004 (LY2608204) in patients with T2DM was completed, assessing its efficacy and tolerability. nih.gov

Comparing the magnitude of glycemic control, metformin typically decreases HbA1c by about 1.4% as monotherapy. probes-drugs.org Sitagliptin has been shown to lower HbA1c by approximately 0.7% points versus placebo and is slightly less effective than metformin as monotherapy. wikipedia.org Dorzagliatin, another GKA, demonstrated a significant HbA1c reduction of 1.07% in a 24-week monotherapy study, compared to a 0.50% reduction in the placebo group. biopharma.news While direct comparative trials with LY2608204 against these specific drug classes were not detailed in the provided information, the efficacy demonstrated in early trials suggests that GK activation by compounds like LY2608204 can lead to clinically meaningful reductions in blood glucose.

A meta-analysis evaluating the efficacy of several GKAs, including dorzagliatin and MK-0941, showed greater reductions in HbA1c with dorzagliatin compared to placebo, while the change with MK-0941 was not statistically significant in that analysis. nih.gov This highlights potential differences in efficacy within the GKA class itself.

Role of Dual Activation (Pancreatic and Hepatic) by LY2608204 in Therapeutic Advantage

The dual activation of glucokinase in both pancreatic beta-cells and hepatocytes by LY2608204 is hypothesized to offer a therapeutic advantage by addressing key defects in glucose homeostasis in T2DM. In pancreatic beta-cells, GK acts as the primary glucose sensor, and its activation by dual GKAs like LY2608204 can enhance glucose-stimulated insulin secretion, particularly in response to rising glucose levels. nih.govsci-hub.se This improved insulin response can help manage postprandial hyperglycemia.

The rationale for dual activation is that it can cooperatively influence glucose homeostasis through both enhanced insulin secretion and improved hepatic glucose handling. nih.govsci-hub.se This contrasts with hepatoselective GKAs, which aim to primarily impact hepatic glucose uptake while minimizing effects on insulin secretion to potentially lower the risk of hypoglycemia. ingentaconnect.comnih.gov The dual approach, as pursued with LY2608204 and dorzagliatin, aims for a more comprehensive normalization of glucose metabolism by targeting both pancreatic and hepatic dysfunction.

Challenges, Limitations, and Future Research Directions for Ly2608204

Strategies for Mitigating Hypoglycemia Risk Associated with Glucokinase Activators, Including LY2608204

One of the primary concerns with GKAs, including early-generation compounds and potentially LY2608204, has been the risk of hypoglycemia due to the overstimulation of insulin (B600854) release, particularly at lower glucose concentrations ingentaconnect.comrsc.orgamazonaws.com. GK acts as a glucose sensor in pancreatic β-cells, and its activation by GKAs lowers the glucose threshold for insulin secretion rsc.orgamazonaws.comoup.com. Strategies to mitigate this risk have been a major focus in the development of newer GKAs.

One approach involves the design of liver-selective activators. These compounds are intended to primarily activate GK in the liver, promoting hepatic glucose uptake and glycogen (B147801) synthesis, while minimizing activation of pancreatic β-cell GK and thus reducing the potentiation of glucose-stimulated insulin secretion (GSIS) at low glucose levels rsc.orgmdpi.comnih.gov. TTP399 is an example of a hepatoselective GKA that has shown promise in mitigating the risk of hypoglycemia observed with previously manufactured GKAs mdpi.com.

Another strategy is the development of "partial activators." These systemically acting compounds are designed to reduce the glucose S0.5 (the glucose concentration at which the enzyme activity is half-maximal) of GK to a lesser degree than full activators. This approach aims to retain a greater dependence of GK activity on prevailing glucose concentrations, thereby reducing the likelihood of excessive insulin release during periods of lower blood glucose rsc.org.

Addressing Potential for Drug Resistance Development with LY2608204 and Other Glucokinase Activators

The potential for drug resistance or a decline in efficacy over time has been another challenge observed with some earlier GKA candidates ingentaconnect.comrsc.orgtandfonline.com. For instance, studies with MK-0941 showed a loss of efficacy after a period of treatment ingentaconnect.comrsc.org. The underlying mechanisms for this decline in efficacy are not fully understood and remain a subject of investigation.

One potential mechanism contributing to diminished long-term efficacy could involve changes in gene expression related to glucose metabolism tandfonline.com. Elevated levels of glucose-6-phosphate (G6P), the product of the GK reaction, and downstream phosphate-ester intermediates of glucose metabolism may repress the expression of the GK gene (GCK) tandfonline.com. Since GKAs increase G6P levels, they could potentially enhance this repressive effect, leading to a net decline in GK activity over time as acute activation is no longer sufficient to compensate for reduced protein expression tandfonline.com.

Further research is needed to fully elucidate the mechanisms behind the potential loss of durability with GKAs and to determine if this is dependent on factors such as the patient cohort, duration of diabetes, or intrinsic GK activity researchgate.net. Understanding these mechanisms is crucial for developing strategies to maintain the long-term efficacy of GKAs like LY2608204.

Long-Term Efficacy and Durability Considerations for LY2608204

The long-term efficacy and durability of the glucose-lowering effect are critical considerations for any diabetes therapy. While some early clinical trials with GKAs were discontinued (B1498344) due to a lack of sustained long-term efficacy, newer generation GKAs are being evaluated for their ability to provide durable glycemic control ingentaconnect.comrsc.orgmdpi.com.

Clinical trials with newer GKAs, such as dorzagliatin (B607184), have aimed to assess long-term efficacy. For example, the SEED clinical trial evaluated dorzagliatin over 24 weeks, followed by an open-label extension mdpi.com. Results after 24 weeks showed a significant reduction in HbA1c levels mdpi.com. The results of longer-term studies are anticipated to provide more clarity on the durability of effect for this class of compounds ingentaconnect.com.

For LY2608204 specifically, published results regarding its long-term efficacy and durability are still lacking sci-hub.se. Further clinical studies with sufficient duration are needed to definitively assess the sustained glucose-lowering effect of LY2608204 and other GKAs in development nih.gov.

Identification and Validation of Biomarkers for Patient Selection and Response Prediction for LY2608204

Identifying biomarkers to predict which patients are most likely to respond favorably to GKA therapy and to select appropriate patient populations is an important area of research mdpi.comportico.org. Given the potential for variability in response and the challenges encountered with earlier GKAs, biomarkers could help personalize treatment approaches.

Research into biomarkers for GKA response is ongoing. For instance, studies have explored whether specific patient characteristics or baseline metabolic profiles correlate with treatment outcomes mdpi.com. Biomarker-guided patient selection was utilized in a 28-day treatment study of dorzagliatin in Chinese T2DM patients, demonstrating significant reductions in glycemic parameters and improvements in β-cell function researchgate.netnih.gov.

For LY2608204, the identification and validation of biomarkers could play a crucial role in optimizing its clinical use, potentially by identifying patient subgroups who would benefit most and those who might be at higher risk of adverse effects or lack of durable response.

Development of Novel Glucokinase Activator Generations and Structural Modifications Inspired by LY2608204 Research

The challenges encountered with early GKA candidates, including LY2608204, have fueled efforts to design novel GKA generations with improved profiles mdpi.combmj.commerckmillipore.com. Research into the structure and mechanism of GK activation has been instrumental in this process.

Understanding the allosteric binding site of GK and how activators influence its conformation has guided the design of new compounds rsc.orgamazonaws.comrcsb.orgnih.govresearchgate.net. Structural studies, such as X-ray crystallography of GK-activator complexes, provide insights into the interactions between the enzyme and the activator molecules rcsb.orgnih.gov. This knowledge allows for rational design of molecules with altered binding properties, potentially leading to improved efficacy, reduced hypoglycemia risk (e.g., through liver selectivity or partial activation), and enhanced durability rsc.orgmdpi.comnih.gov.

The development of liver-selective GKAs and dual-acting GKAs like dorzagliatin represents advancements inspired by the lessons learned from earlier compounds mdpi.comnih.gov. The ongoing research into the structure-activity relationships of GKAs, building upon the knowledge gained from compounds like LY2608204, is expected to lead to the development of even more effective and safer therapeutic agents.

Research on LY2608204 in Broader Diabetic Populations and Prediabetes

While GKAs are primarily investigated for T2DM, there is growing interest in exploring their potential in broader diabetic populations and in individuals with prediabetes mdpi.comnih.gov. Given that impaired glucose homeostasis begins early in the progression to diabetes, intervening at the prediabetes stage could offer significant long-term benefits nih.gov.

Studies in broader populations of patients with diabetes and prediabetes are needed to provide more clinical evidence on the long-term effects of GK activation nih.gov. Research in prediabetic populations could assess the potential of GKAs like LY2608204 to delay or prevent the onset of T2DM by improving glucose control and potentially preserving β-cell function ingentaconnect.comoup.com.

As of the available information, LY2608204 has been used in trials studying the treatment of Type 2 Diabetes Mellitus targetmol.com. Further research would be required to evaluate its effects and potential benefits in prediabetic individuals and other specific diabetic subpopulations.

Investigation into Therapeutic Applications of LY2608204 Beyond Type 2 Diabetes Mellitus

Beyond T2DM, the role of GK in glucose metabolism in various tissues suggests potential therapeutic applications for GKAs in other metabolic disorders patsnap.com. Non-alcoholic fatty liver disease (NAFLD), which is often associated with insulin resistance and dysregulated glucose metabolism, is one such area of interest patsnap.comnews-medical.net. Given GK's role in hepatic glucose handling, GKAs might offer therapeutic benefits for NAFLD patsnap.com. However, some studies in animal models have indicated that while GK activation improves glucose tolerance, it may also induce hepatic lipid accumulation under certain conditions, highlighting the need for further research in this area news-medical.net.

The expression of GK in tissues beyond the liver and pancreas, such as the brain and gut, suggests potential roles in regulating appetite, energy expenditure, and other metabolic processes bmj.compatsnap.com. While the primary focus for GKAs has been glucose control in diabetes, future research could explore the therapeutic potential of LY2608204 and other GKAs in conditions like NAFLD or other metabolic syndromes, provided that the benefits outweigh potential risks such as hepatic lipid accumulation news-medical.net.

Q & A

Q. What is the mechanism of action of LY2608204 as a glucokinase (GK) activator, and what methodologies are used to determine its half-maximal effective concentration (EC₅₀)?

LY2608204 activates glucokinase (GK), a key enzyme in glucose metabolism, by stabilizing its active conformation, thereby enhancing glucose phosphorylation in pancreatic β-cells and hepatocytes. The EC₅₀ (42 nM) is determined using in vitro enzyme kinetics assays, where recombinant human GK activity is measured via spectrophotometric detection of NADH production in a coupled reaction system. Dose-response curves are generated across varying LY2608204 concentrations to calculate potency .

Table 1: Comparative EC₅₀ Values of GK Activators

Q. Which experimental models are appropriate for evaluating the therapeutic efficacy of LY2608204 in type 2 diabetes research?

- In vitro models : Primary pancreatic β-cells or INS-1 cell lines to assess glucose-stimulated insulin secretion (GSIS) under LY2608204 treatment.

- In vivo models : Streptozotocin (STZ)-induced diabetic rodents or db/db mice, where glycemic control (HbA1c, fasting glucose) and β-cell function (histological analysis) are monitored.

- Methodological considerations : Use of hyperglycemic clamps to quantify insulin sensitivity and hepatic glucose output .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on LY2608204’s role in cancer cell apoptosis versus proliferation across different models?

Contradictions may arise from tissue-specific GK expression or off-target effects. To address this:

- Comparative analysis : Test LY2608204 in cancer cell lines with varying GK expression (e.g., HepG2 vs. MCF-7) using RNAi knockdown to isolate GK-dependent effects.

- Dose optimization : Titrate concentrations (1–100 nM) to distinguish pro-apoptotic (high-dose) vs. proliferative (low-dose) outcomes.

- Pathway profiling : Perform phosphoproteomics to map downstream targets (e.g., AMPK, mTOR) .

Q. What methodological strategies are recommended for studying synergistic effects between LY2608204 and other antidiabetic agents (e.g., metformin, SGLT2 inhibitors)?

- Isobolographic analysis : Define additive, synergistic, or antagonistic interactions using fixed-ratio combinations in in vitro insulin secretion assays.

- Pharmacokinetic (PK) studies : Co-administer LY2608204 with metformin in rodent models, measuring plasma drug levels via LC-MS to assess bioavailability and tissue distribution.

- Transcriptomic integration : Single-cell RNA sequencing of pancreatic islets to identify co-regulated pathways (e.g., glycolysis, oxidative phosphorylation) .

Q. What are the key translational challenges in transitioning LY2608204 from preclinical to clinical studies, and how can they be methodologically addressed?

- Species differences : Validate GK activation thresholds in humanized mouse models (e.g., hGK knock-in) to bridge rodent-human efficacy gaps.

- Toxicity profiling : Conduct 28-day repeat-dose toxicity studies in non-human primates, focusing on hepatic steatosis and hypoglycemia risk.

- Biomarker development : Use dynamic PET imaging with [¹⁸F]FDG to quantify real-time glucose uptake in target tissues during Phase I trials .

Methodological Frameworks for Research Design

- FINER criteria : Ensure questions are Feasible (e.g., access to GK knockout models), Interesting (address β-cell dysfunction mechanisms), Novel (explore tissue-specific GK activation), Ethical (avoid hypoglycemic risks in human trials), and Relevant (align with type 2 diabetes therapeutic gaps) .

- Data contradiction resolution : Apply principal contradiction analysis (PCA) to prioritize dominant variables (e.g., GK expression levels) over secondary factors (e.g., cell culture conditions) when interpreting conflicting results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.